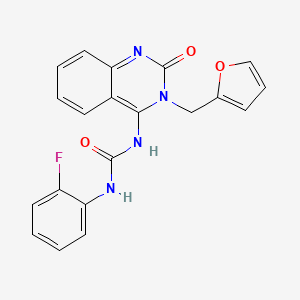![molecular formula C19H22O6 B14109766 (1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14109766.png)
(1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[93215,801,1002,8]heptadec-13-ene-9-carboxylic acid is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid typically involves multiple steps, including cyclization, oxidation, and functional group transformations. The specific synthetic route can vary, but it generally starts with a suitable precursor that undergoes a series of reactions to form the pentacyclic core. Key steps may include:
Cyclization: Formation of the pentacyclic structure through intramolecular cyclization reactions.
Oxidation: Introduction of the ketone and hydroxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Functional Group Transformations: Addition of the carboxylic acid group and other functional groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids using oxidizing agents.
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of ketones can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its multiple functional groups allow for diverse interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid include other pentacyclic compounds with similar functional groups. Examples include:
This compound analogs: Compounds with slight modifications to the functional groups or stereochemistry.
Other pentacyclic acids: Compounds with similar pentacyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2R,4S,5R,8R,9S,10R,11R,12S)-4,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-8-6-18-7-9(8)10(20)5-11(18)19-4-3-12(21)17(2,16(24)25-19)14(19)13(18)15(22)23/h3-4,9-14,20-21H,1,5-7H2,2H3,(H,22,23)/t9-,10+,11-,12+,13-,14-,17+,18+,19-/m1/s1 |
InChI Key |
XRIRDTGIFOWQDB-MZGBPLGCSA-N |
Isomeric SMILES |
C[C@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3C[C@@H]([C@H](C4)C(=C)C5)O)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CC(C(C4)C(=C)C5)O)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109683.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14109690.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109697.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14109698.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14109715.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14109721.png)
![3-(4-chlorophenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109727.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14109731.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14109734.png)
![5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14109741.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109772.png)
